Methidathion

Catalog No.
S589161
CAS No.
950-37-8
M.F
C6H11N2O4PS3
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methidathion

CAS Number

950-37-8

Product Name

Methidathion

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one

Molecular Formula

C6H11N2O4PS3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3

InChI Key

MEBQXILRKZHVCX-UHFFFAOYSA-N

SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC

Solubility

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14)
Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane.
In water, 187 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0187

Synonyms

GS 13005, methidathion, metidathion, O,O-dimethyl S-(2-methoxy-1,3,4-thiadiazole-5)-(4H)-onyl-(4)-methylphosphorodithioate, S-(5-methoxy-2-oxo-1,3,4-thiadiazol-3-(2H)-yl) O,O-dimethylphosphorodithioate, S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate, Supracide

Canonical SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC

Mode of Action in Insects

Scientists use methidathion to study its mode of action in insects. Methidathion inhibits acetylcholinesterase, an enzyme essential for proper nerve function in insects. This inhibition disrupts nerve impulses, leading to paralysis and death of the insect []. By studying the effects of methidathion on insects, scientists can gain insights into the mechanisms of insecticide action and develop new and more selective insecticides.

Effects on Beneficial Insects

Methidathion is not selective and can also harm beneficial insects like honeybees and ladybugs. Researchers use methidathion in controlled laboratory settings to assess its impact on beneficial insects and develop strategies to mitigate these harmful effects []. This research helps ensure that pest control methods using methidathion or similar insecticides do not disrupt the ecological balance.

Methidathion is a non-systemic organophosphate insecticide and acaricide, primarily used to control a variety of pests in agricultural settings. Its chemical structure is characterized by the formula C6H11N2O4PS3\text{C}_6\text{H}_{11}\text{N}_2\text{O}_4\text{PS}_3, and it is known for its relatively high fat solubility, which contributes to its extensive distribution within biological systems. Methidathion operates by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function .

Methidathion inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mites []. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which is essential for normal nerve impulse transmission. By inhibiting AChE, Methidathion causes an accumulation of ACh, leading to overstimulation of the nervous system, resulting in tremors, paralysis, and ultimately death of the insect.

, particularly under alkaline conditions where it is rapidly degraded. The alkaline hydrolysis of methidathion yields two products: one that is non-electroactive and another that exhibits increased genotoxicity compared to the parent compound . In the presence of strong reducing agents, methidathion can form highly toxic phosphine gas, highlighting its reactivity profile .

As an organophosphate, methidathion is a potent inhibitor of acetylcholinesterase. This inhibition leads to symptoms associated with poisoning, including muscle spasms, respiratory depression, and potentially fatal circulatory collapse due to sympathetic ganglion blockade . The long-lasting effects of methidathion poisoning include significant hypotension and potential secondary infections due to compromised blood flow . Its toxicity profile differs from other organophosphates due to its unique mechanism involving both cholinergic and non-cholinergic pathways .

Methidathion can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-1,3,4-thiadiazol-5(4H)-one with dimethyldithiophosphoric acid, often facilitated by the formation of an N-chloromethyl derivative . This process emphasizes the chemical transformations necessary to produce this insecticide effectively.

Research has indicated that methidathion's interaction with biological systems can lead to significant health risks. For instance, studies have shown that exposure can result in profound hypotension and increased susceptibility to infections due to compromised immune responses . Additionally, its effects on acetylcholine receptors may lead to unexpected interactions with other pharmacological agents used during treatment for poisoning .

Methidathion shares similarities with several other organophosphate compounds. Below are some comparable compounds along with their unique characteristics:

CompoundUnique Features
MalathionWidely used for agricultural pest control; less toxic than methidathion.
ChlorpyrifosMore potent acetylcholinesterase inhibitor; banned in many countries due to health risks.
DiazinonEffective against a broad range of pests; also faces regulatory restrictions due to toxicity.
ParathionHighly toxic; requires careful handling; banned in many areas.

Methidathion's unique profile lies in its specific mechanism of action involving sympathetic ganglion blockade and its prolonged effects on acetylcholinesterase activity compared to other organophosphates .

Physical Description

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998)
Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS]
COLOURLESS CRYSTALS.
Colorless crystals.

Color/Form

Colorless crystals
Crystals from methanol
Colorless-to-white crystalline solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Exact Mass

301.96185735 g/mol

Monoisotopic Mass

301.96185735 g/mol

Flash Point

100 °C

Heavy Atom Count

16

Density

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink
1.51 g/cu cm (20 °C)
1.5 g/cm³
1.495

LogP

2.2 (LogP)
log Kow = 2.20
2.2

Odor

Organophosphate odor

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of nitrogen, oxides of phosphorous and oxides of sulfur/.

Melting Point

102 to 104 °F (EPA, 1998)
39 °C
102-104 °F

UNII

Y2P145U7KK

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

Vapor Pressure

1e-06 mmHg at 68 °F (EPA, 1998)
0.00000337 [mmHg]
3.37X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
1x10-6 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

950-37-8

Absorption Distribution and Excretion

Male and female CFI mice were treated dermally with (14)C-radiolabelled methidathion in the carbonyl carbon of the thiadiazole ring in acetone solution or formulated in petroleum hydrocarbon with emulsifier (the ratio of active ingredient to petroleum hydrocarbon to emulsifier was 6:10:1). The actual dermal dose was stated to be 12 mg/kg bw. The test solutions for both sexes were well absorbed through the skin as measured over a 72-hr period, with residual radioactivity on the skin in the acetone group of 0.47-0.67% and in the formulated product of 0.35-1.27% of the dose. The highest concentrations of radioactivity were recovered in the expired CO2 (50.85-64.1%) and urine (14.48-23.47%). Radioactivity found in tissues (0.3-0.7%) and blood (0.03-0.21%) was minimal. Total recovery represented 83-94% of the administered dose. The half-lives for the testing solutions on the skin were calculated for the acetone group to be 9.1 and 10.5 hr for males and females, and for the formulated group to be 10.4 and 10.9 hr for males and females, respectively. Blood and tissue levels appeared to plateau approximately 4 hr post-dosing, with tissue levels rarely exceeding 4 ppm.
Oral doses /in rats/ of three differently labeled forms ...were rapidly excreted in urine (up to 45%) and expired air (up to 36%). 24 hr after daily dosing ...for 10 days, <2% remained in tissues examined, and none after 48 hr. The lactating goat excreted around 1% of dose ...into milk in 72 hr.
Rats were dosed orally .../studies/ indicated complete absorption .../labeled/gs-13005 was distributed rapidly but radioactive content of all organs was below limit of detection 48 hr after dosage except for traces in muscles. Most ...was excreted in urine as polar metabolites... .
...Oral dose of (14)C-carbonyl supracide ...was ...degraded by cow. 16-51% of (14)C was thought to have been excreted in expired air, 43% in urine, 4% in feces and 1% in milk. Serum levels of (14)C peaked within 5 hr of dosing.
For more Absorption, Distribution and Excretion (Complete) data for METHIDATHION (12 total), please visit the HSDB record page.

Metabolism Metabolites

/In rats the/ product of final oxidation and main metabolite (up to 36% of applied dose /2-methoxy and thiadazole ring labeled (14)C/) was ...CO2. 2 ...Metabolites in urine were 2-methoxy-4-methylsulfinylmethyl-delta2-1,3,4-thiadiazolin-5-one (25%) and corresponding sulfone (7%). The methylthiomethyl derivative did not appear in significant amount. ...When labeled supracide was admin to lactating cow, analysis of milk, urine, and feces indicated that extensive degradation ...had occurred. No supracide or its oxygen analog was found in milk. ...In rumen ...degradation /to water sol metabolites/ ...was ...due to microbial activity. ...The locus l migratoria degraded the thiadiazole ring. Some CO2 and unidentified water-soluble metabolites were formed.
The most important metabolites observed /in rats following oral dose/ were 4-methylsulfinylmethyl- and 4-methylsulfonylmethyl-2-methoxy-1,3,4-thiadiazole-5-one. These metabolites originate by methylation and oxidation of the mercaptomethyl deriv liberated after hydrolysis of the p-s bond. Dimethyl phosphate, dimethyl phosphorothioate, methyl phosphate, inorganic phosphate and desmethyl gs-13005 were ...found in urine and/or feces. ...Cotton plants of delta-pine smoothleaf variety were grown and treated with (32)P labelled gs-13005 ...revealed ...desmethyl gs-13005, the oxon ...analog of gs-13005, dimethyl phosphorothioate, mono- and di-methyl phosphate, inorganic phosphate, unidentified metabolite and some unextracted radioactivity. ...In 5th instar tobacco budworms, gs-13005 was completely metabolized during 1st 4 hr. Small amount of thiolate analog and desmethyl analog formed ...but was depleted after 4 hr. Dimethyl phosphorothioate and dimethyl phosphate were major hydrolytic products. ...Other polar metabolites were ...observed.
5-Methoxy-1,3,4-thiadiazol-2-one is a metabolite of supracide ... . The first oxidative degradation reaction takes place with dithioate going to thiolate.
Details of the metabolism of the acidic group of methidathion have been explored using insecticide in which every carbon atom in this group was marked with (14)C. Up to 36% of the dose applied to rats was recovered as carbon dioxide. ... In another study in rats, it was shown that averages of 22.4, 25.8, and 17.7% of the applied dose were recovered as carbon dioxide when the 2-methoxy, carbonyl, and methylene carbons, respectively, of the acidic groups were labeled with (14)C. Dimethyl phosphate (33.6%) and dimethyl phosphorothioate (24.2%) were the main urinary metabolites of methidathion, but 11.1% was recovered during the first 48 hours as desmethyl methidathion. Almost 80% of intraperitoneal doses of (32)P methidathion was excreted in 48 hr, including 7.1% in the feces.
For more Metabolism/Metabolites (Complete) data for METHIDATHION (11 total), please visit the HSDB record page.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Methidathion

Biological Half Life

Male and female CFI mice were treated dermally with (14)C- radiolabelled methidathion ... in acetone solution or formulated in petroleum hydrocarbon with emulsifier (the ratio of active ingredient to petroleum hydrocarbon to emulsifier was 6:10:1). The actual dermal dose was stated to be 12 mg/kg bw. ... The half-lives for the testing solutions on the skin were calculated for the acetone group to be 9.1 and 10.5 hr for males and females, and for the formulated group to be 10.4 and 10.9 hr for males and females, respectively. ...
In a metabolism study conducted in CD rats, C-14 labeled methidathion was administered at single and preconditioned doses of 0.3 or 3.0 mg/kg. ...The half-life for elimination was approximately 8 hr.

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Acaricides, Insecticides
INSECTICIDES

Methods of Manufacturing

THE TREATMENT OF 2-METHOXY-1,3,4-THIADIAZOL-5(4H)-ONE WITH FORMALDEHYDE, CONVERSION TO THE 4-HALOGENMETHYL DERIVATIVE WITH THIONYL CHLORIDE OR PHOSPHORUS TRIBROMIDE, & REACTION WITH DIMETHYL HYDROGEN PHOSPHORODITHIOATE.
Methidathion is produced by reaction of 2-methoxy-1,3,4-thiadiazol-5(4H)-one with dimethyldithiophosphoric acid via the N-chloromethyl derivative or in a one-step reaction in the presence of formaldehyde.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies methidathion (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
IT IS COMPATIBLE WITH CAPTAN, THIRAM, ZINEB & ACARICIDES.
RECOMMENDED FOR USE AGAINST PESTS OF FRUIT TREES, VINEYARDS, CITRUS, HOPS, LUCERNE, POTATOES, SUGAR BEET, COFFEE, TEA, DATES, PLUMS, COTTON & MORE. NON-PHYTOTOXIC.

Analytic Laboratory Methods

Method: OSHA PV2074; Procedure: gas chromatography using an electron capture detector; Analyte: methidathion; Matrix: aif; Detection Limit: 17 ug/cu m.
Method: USGS-NWQL O-1402-01; Procedure: gas chromatography with flame photometric detector; Analyte: methidathion; Matrix: filtered water; Detection Limit: 0.02 ug/L.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: methidathion; Matrix: filtered natural-water; Detection Limit: 0.0013 ug/L.
Method: USGS-NWQL O-3402-03; Procedure: gas chromatography with flame photometric detector; Analyte: methidathion; Matrix: whole-water samples; Detection Limit: 0.0062 ug/L.
For more Analytic Laboratory Methods (Complete) data for METHIDATHION (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and rapid method was developed for measuring 10 organophosphorus pesticides (acephate, methidathion, dichlorvos, fenthion, EPN, diazinon, phenthoate, malathion, fenitrothion, and cyanophos) in the serum of acute poisoning patients by LC/MS. Following deproteinization by acetonitrile, an aliquot of the biological sample was injected into a C(18) column using 10mM ammonium formate-methanol as the mobile phase. Extraction recoveries were satisfactory and ranged between 60.0 and 108.1% in serum. The limits of detection (LODs) in serum ranged from 0.125 to 1 ug/mL, and the limits of quantitation (LOQs) ranged from 0.25 to 1.25 ug/mL. An excellent linearity was observed for these LOQs up to 8 mig/mL. Intra- and interassay precision and accuracy were satisfactory for most of the pesticides analyzed. In terms of temperature stability, of all the organophosphorus compounds analyzed, dichlorvos and malathion exhibited the most rapid degradations over 24h at room temperature. Methidathion and diazinon remained relatively stable at all temperatures during the entire 4-week testing period. The present method was successfully applied to one actual case of acute poisoning. In conclusion, this method is simple, accurate, and useful for the determination of organophosphorus pesticides and should benefit both clinical and forensic toxicology

Storage Conditions

Store in dry, well-ventilated, secure area out of reach of children and animals.

Interactions

The potentiating effects of methidathion (purity not specified) with profenofos and methacrifos were investigated in male and female Tif:RAIf rats by comparing the theoretical LD50 values, based on an assumption of strictly additive toxicity, with that of the experimentally derived LD50 values for the equitoxic mixtures. There was no potentiating effect of methidathion with profenofos, whereas a slight enhancement of acute toxicity was observed with an equitoxic mixture of methidathion and methacrifos.
/The authors/ investigated /in rats/ the effect of subchronic administration of methidathion (MD) on ovary evaluated ameliorating effects of vitamins E and C against MD toxicity. Experimental groups were as follows: control group; a group treated with 5 mg/kg body weight MD (MD group); and a group treated with 5 mg/kg body weight MD plus vitamin E and vitamin C (MD + Vit group). MD and MD + Vit groups were given MD by gavage five days a week for four weeks at a dose level of 5 mg/kg/day by using corn oil as the vehicle. Serum malondialdehyde (MDA: an indicator of lipid peroxidation) concentration, serum activity of cholinesterase (ChE), and ovary histopathology were studied. The level of MDA increased significantly in the MD group compared with the control (P < 0.005). Serum MDA decreased significantly in the MD + Vit group compared with the MD group (P < 0.05). The activities of ChE decreased significantly both in the MD and MD + Vit groups compared with the controls ( P < 0.05). However, the decrease in the MD + Vit groups was less than in the MD group; the ChE activity in the MD + Vit group was significantly higher compared with MD group (P < 0.05). Number of ovarian follicles were significantly lower in the MD group compared to the controls (P < 0.05). Number of atretic follicles were significantly higher in the MD group than in the controls (P < 0.05). Follicle counts in MD + Vit group showed that all types of ovarian follicles were significantly higher, and a significant decrease in the number of atretic follicles compared with the MD group (P < 0.05). In conclusion, subchronic MD administration caused an ovarian damage, in addition, LPO may be one of the molecular mechanisms involved in MD-induced toxicity. Treatment with vitamins E and C after the administration of MD reduced LPO and ovarian damage.
Because different classes of enzymes may be inhibited, the effects of organophosphorus pesticide poisoning may be complex and potentially at least could involve interactions with drugs as well as with other pesticides or chemicals. Potentiation may also involve solvents or other components of formulated pesticides. Certain drugs such a phenothiazines, antihistamines, CNS depressants, barbiturates, xanthines (theophylline), aminoglycosides and parasympathomimetic agents are to be avoided because of increased toxicity. /Organophosphorus pesticides/
...The LD50 value of... methidathion... /was/...10.5... mg/kg of female mice, orally... . Diphenhydramine (20 mg/kg) injected sc 5 min after dosing mice ...markedly increased the LD50 value by...114%... .
For more Interactions (Complete) data for METHIDATHION (10 total), please visit the HSDB record page.

Stability Shelf Life

Relatively stable to hydrolysis in neutral, or slightly acidic media, less stable in more acidic (pH 1), or in alkaline media (pH 13, 50% loss in 30 min @ 25 °C).
Supracide 2E: Shelf-life of at least 3 to 5 yr when stored in a dry place and minimum storage temp (above 32 °F) are observed.

Dates

Modify: 2023-08-15

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